

Application Notes and Protocols for Patient- Derived Organoid (PDO) Culture with MLN7243

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the culture of patient-derived organoids (PDOs) and the subsequent investigation of the effects of MLN7243, a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE/UBA1). The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research needs.

Introduction to Patient-Derived Organoids and MLN7243

Patient-derived organoids are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original patient tumor.[1][2] These "minitumors" are valuable tools for preclinical drug screening and personalized medicine.[2] MLN7243 (also known as TAK-243) is a potent and selective small molecule inhibitor of the ubiquitin-activating enzyme (UAE), the apex enzyme in the ubiquitin-proteasome system (UPS).[3][4] By inhibiting UAE, MLN7243 disrupts the ubiquitination cascade, leading to an accumulation of unfolded or misfolded proteins, which in turn induces endoplasmic reticulum (ER) stress, activates the unfolded protein response (UPR), and ultimately triggers apoptosis in cancer cells.[5][6]

Data Presentation: Efficacy of MLN7243



The following tables summarize the in vitro efficacy of MLN7243 across various cancer cell lines and patient-derived organoids.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of MLN7243 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
HCT-116	Colorectal Carcinoma	10.2 - 367.3 (cell viability)
NCI-H295R	Adrenocortical Carcinoma	15.8 (cell viability)
CU-ACC1	Adrenocortical Carcinoma	15.8 (cell viability)
CU-ACC2	Adrenocortical Carcinoma	15.8 (cell viability)
SCLC cell lines (median)	Small-Cell Lung Cancer	15.8 (cell viability)

Data compiled from multiple sources, specific experimental conditions may vary.

Table 2: In Vitro 50% Inhibitory Concentration (IC50) of MLN7243 in Patient-Derived Organoids (PDOs)

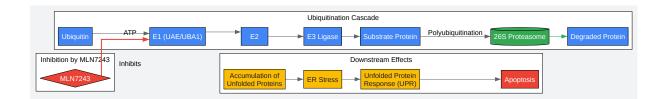
PDO Line	Cancer Type	IC50 (nM)
ACC PDOs (various)	Adrenocortical Carcinoma	Cytotoxic at nanomolar levels

Data suggests efficacy in the nanomolar range; specific IC50 values may vary between individual PDO lines.[5][7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of MLN7243 and the general experimental workflow.

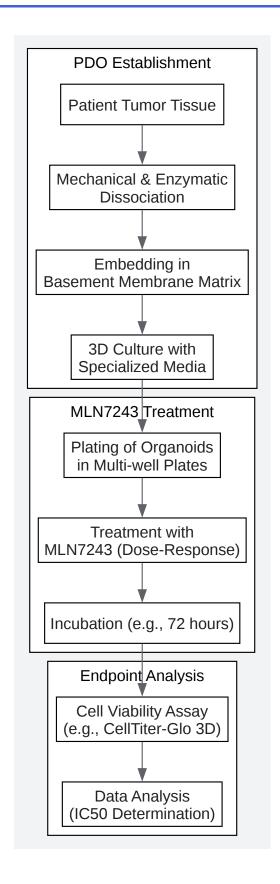




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Caption: Mechanism of action of MLN7243.





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Caption: Experimental workflow for PDO culture and MLN7243 treatment.



Experimental Protocols

The following are detailed protocols for the establishment of colorectal and pancreatic cancer PDOs, followed by a protocol for MLN7243 treatment and viability assessment.

Protocol 1: Establishment of Human Colorectal Cancer (CRC) Patient-Derived Organoids

This protocol is adapted from established methods for generating CRC organoids.[8][9]

Materials:

- · Freshly resected primary CRC tissue
- DMEM/F12 with HEPES and GlutaMAX
- Penicillin-Streptomycin (100x)
- Gentle Cell Dissociation Reagent
- DMEM with 1% Bovine Serum Albumin (BSA)
- Basement Membrane Matrix (e.g., Matrigel®), growth factor reduced
- IntestiCult™ Organoid Growth Medium (Human)
- 24-well tissue culture plates

Procedure:

- Tissue Collection and Preparation:
 - Collect fresh CRC tissue in a sterile container with ice-cold DMEM/F12.
 - In a sterile biosafety cabinet, wash the tissue sample with 10 mL of ice-cold PBS. Allow the tissue to settle by gravity and aspirate the supernatant. Repeat the wash.



 Transfer the tissue to a sterile petri dish and mince it into ~5 mm pieces using sterile scissors.

Tissue Dissociation:

- Transfer the minced tissue to a 15 mL conical tube.
- Add 10 mL of Gentle Cell Dissociation Reagent.
- Incubate at 37°C on a rocking platform at medium speed for 60 minutes.
- Centrifuge at 290 x g for 5 minutes and aspirate the supernatant.

Crypt Isolation:

- Resuspend the pellet in 1 mL of ice-cold DMEM + 1% BSA. Pre-wet pipette tips with this solution to prevent crypts from sticking.
- Vigorously pipette up and down 20 times with a 1 mL pipette to release the crypts.

Organoid Seeding:

- Centrifuge the crypt suspension at 200 x g for 5 minutes.
- Carefully aspirate the supernatant and resuspend the pellet in an appropriate volume of thawed Basement Membrane Matrix on ice.
- Plate 50 μL domes of the cell-matrix mixture into a pre-warmed 24-well plate.
- Incubate at 37°C for 10-20 minutes to solidify the domes.
- Gently add 500 μL of IntestiCult™ Organoid Growth Medium to each well.
- · Organoid Culture and Maintenance:
 - Culture the organoids at 37°C and 5% CO2.
 - Change the medium every 2-3 days.



 Passage the organoids every 7-10 days by disrupting the domes, dissociating the organoids, and re-plating in fresh matrix and media.

Protocol 2: Establishment of Human Pancreatic Ductal Adenocarcinoma (PDAC) Patient-Derived Organoids

This protocol is based on established methods for generating PDAC organoids.[1][10][11]

Materials:

- Freshly resected PDAC tissue or patient-derived xenograft (PDX) tumor
- Advanced DMEM/F12
- Penicillin-Streptomycin (100x), GlutaMAX (100x), HEPES (1 M)
- Collagenase Type IV (10 mg/mL)
- Dispase (10 mg/mL)
- Fetal Bovine Serum (FBS)
- Basement Membrane Matrix
- Pancreatic Organoid Growth Medium (see specific formulations in cited literature)
- 12-well tissue culture plates

Procedure:

- Tissue Preparation:
 - Obtain PDAC tissue and transport it in ice-cold Advanced DMEM/F12.
 - In a sterile hood, wash the tissue with cold PBS and mince it into small pieces (<2 mm).
- Enzymatic Digestion:



- Transfer the minced tissue to a 15 mL conical tube with a digestion solution containing
 Collagenase IV and Dispase in Advanced DMEM/F12.
- Incubate at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the digestion by adding an equal volume of Advanced DMEM/F12 with 10% FBS.
- Cell Isolation and Plating:
 - Filter the cell suspension through a 70 μm cell strainer.
 - Centrifuge the filtered suspension at 300 x g for 5 minutes.
 - Resuspend the cell pellet in a 1:1 mixture of Pancreatic Organoid Growth Medium and Basement Membrane Matrix.
 - Plate 50 μL domes into a pre-warmed 12-well plate.
- · Solidification and Culture:
 - Incubate at 37°C for 20-30 minutes to solidify the domes.
 - Add 1 mL of Pancreatic Organoid Growth Medium to each well.
 - Culture at 37°C and 5% CO2, changing the medium every 3-4 days.

Protocol 3: MLN7243 Treatment and Viability Assessment of PDOs

This protocol outlines the treatment of established PDOs with MLN7243 and the subsequent assessment of cell viability.

Materials:

- Established PDO cultures
- MLN7243 (TAK-243)



- Dimethyl sulfoxide (DMSO)
- Appropriate organoid culture medium
- 384-well clear-bottom, white-walled plates
- CellTiter-Glo® 3D Cell Viability Assay reagent
- Luminometer

Procedure:

- Organoid Plating for Drug Screening:
 - Harvest and dissociate established PDOs into small fragments or single cells.
 - Count the viable cells or organoid fragments.
 - Resuspend the organoids in a mixture of culture medium and Basement Membrane Matrix (e.g., 10% Matrigel).
 - Seed a standardized number of organoids (e.g., 1,000 viable cells or a specific number of fragments) per well of a 384-well plate.
- MLN7243 Preparation and Treatment:
 - Prepare a stock solution of MLN7243 in DMSO.
 - Create a serial dilution of MLN7243 in the appropriate organoid culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 μM). Include a vehicle control (DMSO only).
 - After allowing the organoids to recover for 48 hours post-plating, carefully remove the existing medium and add the medium containing the different concentrations of MLN7243 or vehicle control.
- Incubation:



- Incubate the treated organoids at 37°C and 5% CO2 for a defined period, typically 72 hours.
- Cell Viability Assessment using CellTiter-Glo® 3D:
 - Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.
 - Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
 - Place the plate on a plate shaker for 5 minutes to induce cell lysis.
 - Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the luminescence readings of the treated wells to the vehicle control wells.
 - Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

These protocols provide a framework for investigating the therapeutic potential of MLN7243 in patient-derived organoid models. Researchers should optimize these protocols based on the specific characteristics of their PDO lines and experimental goals.

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